2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine
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Overview
Description
2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine typically involves the following steps:
Bromination of Indole: The indole ring is first brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonylation: The brominated indole is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
Scientific Research Applications
2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, leading to various biological effects . The indole ring structure allows for interactions with aromatic amino acids in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
Uniqueness
2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanamine is unique due to the presence of the phenylsulfonyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]ethanamine |
InChI |
InChI=1S/C16H16N2O2S/c17-10-11-18-12-16(14-8-4-5-9-15(14)18)21(19,20)13-6-2-1-3-7-13/h1-9,12H,10-11,17H2 |
InChI Key |
AIHYRVVMMSIZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CCN |
Origin of Product |
United States |
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